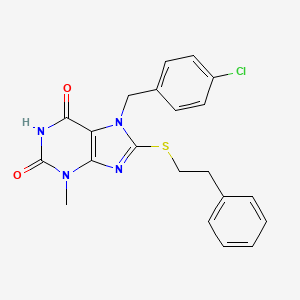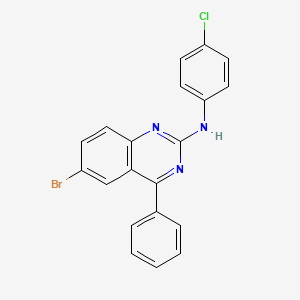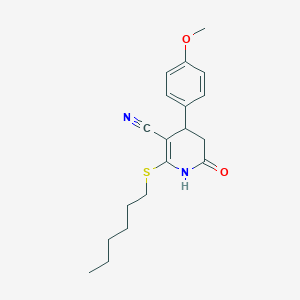![molecular formula C28H25BrN2O6 B11687870 (5Z)-5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687870.png)
(5Z)-5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a brominated aromatic ring, an ethoxy group, and a phenoxyethoxy substituent, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of the diazinane ring and the introduction of the various substituents. A common synthetic route may include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the brominated aromatic ring: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Attachment of the ethoxy and phenoxyethoxy groups: These groups can be introduced through nucleophilic substitution reactions using corresponding alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a tool to study biological processes.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism by which (5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-BROMO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the bromine atom, ethoxy group, and phenoxyethoxy group makes it different from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C28H25BrN2O6 |
|---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H25BrN2O6/c1-3-35-24-17-19(16-23(29)25(24)37-13-12-36-21-10-5-4-6-11-21)15-22-26(32)30-28(34)31(27(22)33)20-9-7-8-18(2)14-20/h4-11,14-17H,3,12-13H2,1-2H3,(H,30,32,34)/b22-15- |
InChI Key |
BIXPAAPRYQGFED-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)Br)OCCOC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)Br)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11687795.png)
![6-methyl-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11687797.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B11687802.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687806.png)
![4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11687807.png)
![4-{(Z)-2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanoethenyl}-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11687818.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propylpyrimidin-4(3H)-one](/img/structure/B11687834.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B11687843.png)
![1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11687850.png)
![N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide](/img/structure/B11687853.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11687884.png)
